![molecular formula C9H16Cl2N4O B1382919 5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride CAS No. 1803593-49-8](/img/structure/B1382919.png)
5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride” is a complex organic molecule. It appears to be related to the class of compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring1. However, specific details about this compound are not readily available in the literature.
Synthesis Analysis
The synthesis of similar compounds, such as pyridines and imidazo[1,2-a]pyridines, has been reported in the literature23. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields2. However, the specific synthesis process for “5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride” is not explicitly mentioned in the available sources.
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques and quantum chemical calculations45. These studies focus on the structural, energetic, and vibrational properties of the molecules. However, the specific molecular structure analysis for “5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride” is not detailed in the available sources.
Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as pyridines and imidazo[1,2-a]pyridines, have been reported2. However, the specific chemical reactions involving “5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride” are not explicitly mentioned in the available sources.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 5-(aminomethyl)pyridine-2-carboxamide, have been reported6. However, the specific physical and chemical properties of “5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride” are not explicitly mentioned in the available sources.
Scientific Research Applications
Antitubercular Agent Development
A study by Tang et al. (2015) explored the design and synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, including compounds structurally similar to 5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride, as new anti-Mycobacterium tuberculosis agents. These compounds showed promising in vitro potency against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Tang et al., 2015).
Anticancer and Anti-Inflammatory Applications
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines with potential applications as anticancer and anti-5-lipoxygenase agents, indicating possible utility in inflammatory diseases (Rahmouni et al., 2016).
Antitumor Activities
Hafez et al. (2013) reported on the synthesis of pyrazolo[1,5-a]-pyrimidine derivatives and their evaluation for in vitro antitumor activities against various human cancer cell lines (Hafez et al., 2013).
Antimicrobial Activity
Abdallah and Elgemeie (2022) synthesized pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activity, highlighting their potential as RNA polymerase inhibitors (Abdallah & Elgemeie, 2022).
Synthesis Methods
Drev et al. (2014) studied the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides, which may include methods applicable to the synthesis of 5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride (Drev et al., 2014).
Fluorescence Dyes
Chen et al. (2012) synthesized tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores, which could be related to the development of fluorescence dyes involving similar chemical structures (Chen et al., 2012).
Safety And Hazards
The safety and hazards associated with similar compounds, such as 5-(aminomethyl)pyridine-2-carboxamide, have been reported6. However, the specific safety and hazards associated with “5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride” are not detailed in the available sources.
Future Directions
The future directions for the study of similar compounds, such as imidazo[1,2-a]pyridines, have been discussed, particularly in the context of their potential as anti-tuberculosis agents5. However, the specific future directions for the study of “5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride” are not explicitly mentioned in the available sources.
Please note that this analysis is based on the available information and may not be comprehensive due to the limited data on the specific compound “5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride”. Further research and studies would be needed for a more detailed and comprehensive analysis.
properties
IUPAC Name |
5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.2ClH/c10-4-6-1-2-13-8(3-6)7(5-12-13)9(11)14;;/h5-6H,1-4,10H2,(H2,11,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJGPBIUZQELEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N)CC1CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

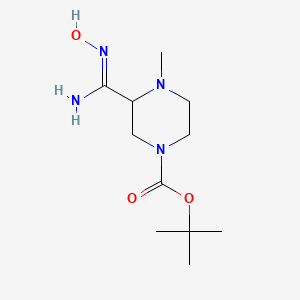
![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B1382837.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid hydrochloride](/img/structure/B1382841.png)
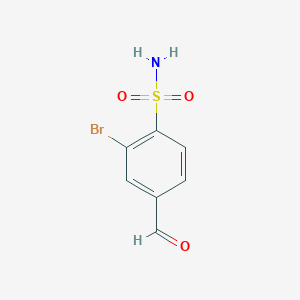
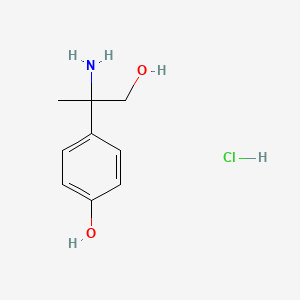
![2-[2-(propan-2-yl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl]acetic acid hydrochloride](/img/structure/B1382847.png)
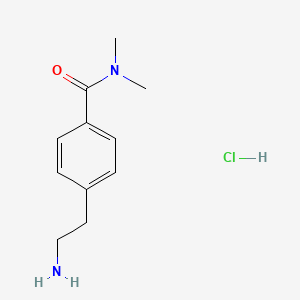
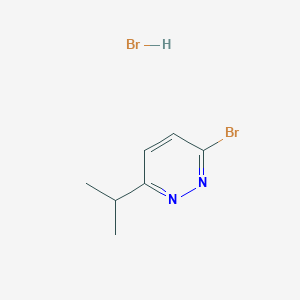

![2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1382853.png)


![4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole](/img/structure/B1382858.png)
